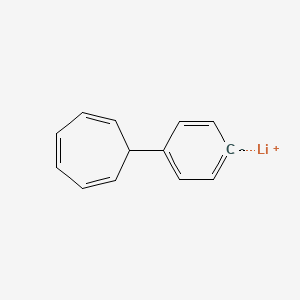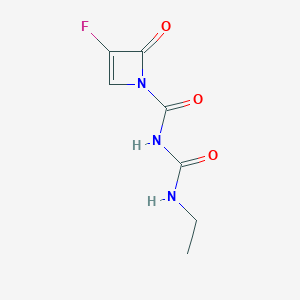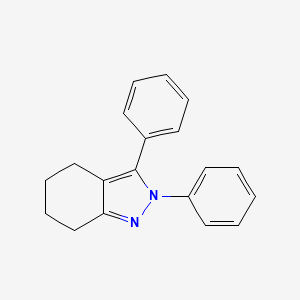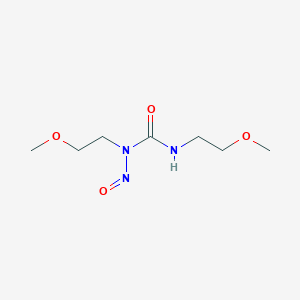
1,3-Bis(2-methoxyethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-methoxyethyl)-1-nitrosourea is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-methoxyethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-methoxyethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(2-methoxyethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-methoxyethyl)-1-nitrosourea involves its interaction with molecular targets, leading to various biochemical effects. The nitrosourea group is known to alkylate DNA, which can result in the inhibition of DNA replication and cell division. This property is particularly relevant in its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methoxyethyl)urea: A precursor in the synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea.
1,3-Bis(2-methoxyethyl)thiourea: A structurally similar compound with different chemical properties.
1,3-Bis(2-methoxyethyl)imidazolidinone: Another related compound with distinct applications.
Uniqueness
This compound is unique due to its nitrosourea group, which imparts specific reactivity and potential biological activity. Its ability to alkylate DNA sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
60285-26-9 |
|---|---|
Fórmula molecular |
C7H15N3O4 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1,3-bis(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11) |
Clave InChI |
DFVHUAMEIXPIHQ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)N(CCOC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


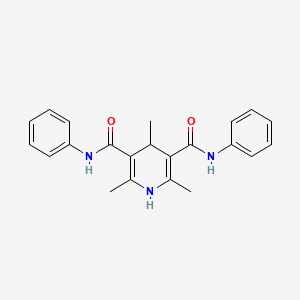
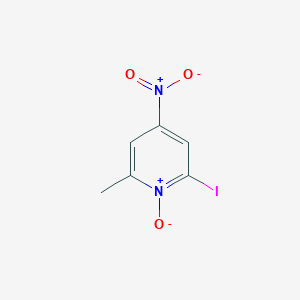
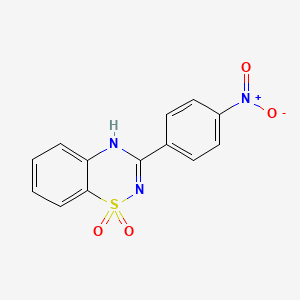
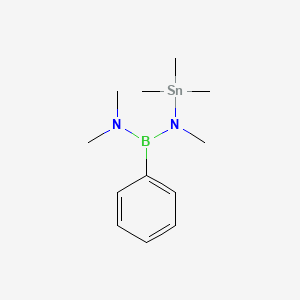
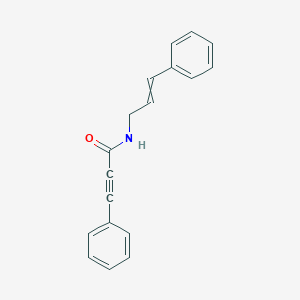
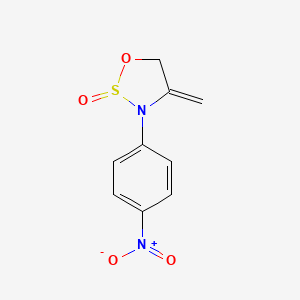

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
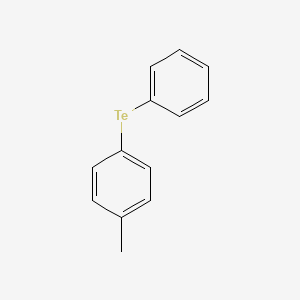
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

